

Application of quality by design (QbD) in the analysis of Chlorhexidine impurities.

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Compound of Interest

Compound Name: *Chlorhexidine Dihydrochloride*
Impurity B

Cat. No.: *B13771934*

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Introduction: The "Sticky" Problem of Chlorhexidine

Chlorhexidine (CHX) is a cationic polybiguanide widely used as an antiseptic.[1] From an analytical perspective, it is notoriously difficult to chromatograph. Its high basicity (pKa ~10. [1]8) leads to severe interaction with residual silanols on silica-based columns, resulting in significant peak tailing.[1] Furthermore, CHX is susceptible to hydrolysis, generating 4-Chloroaniline (PCA), a known carcinogen with strict regulatory limits (typically NMT 500 ppm or 3.0 µg/mL depending on the monograph).[1]

Traditional "One-Factor-at-a-Time" (OFAT) methods often fail to robustly separate the early-eluting, toxic PCA from the late-eluting, tailing CHX peak.[1] This Application Note details a Quality by Design (QbD) approach to develop a self-validating, robust UHPLC protocol. By defining a Method Operable Design Region (MODR), we ensure the method remains reliable despite minor fluctuations in routine laboratory conditions.[1]

Phase 1: Analytical Target Profile (ATP) & CQA Definition

The ATP defines the "design intent" of the method.

- Primary Goal: Quantify p-Chloroaniline (PCA) and related impurities (Impurity A, B, etc.) in the presence of high-concentration Chlorhexidine Gluconate.
- Regulatory Grounding: Method must meet USP <621> and EP system suitability requirements.[1]

Critical Quality Attributes (CQAs):

CQA	Target	Rationale
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| Resolution (

) |

(PCA vs. CHX) | Essential to quantify trace PCA without interference from the massive CHX main peak. | | Tailing Factor (

) |

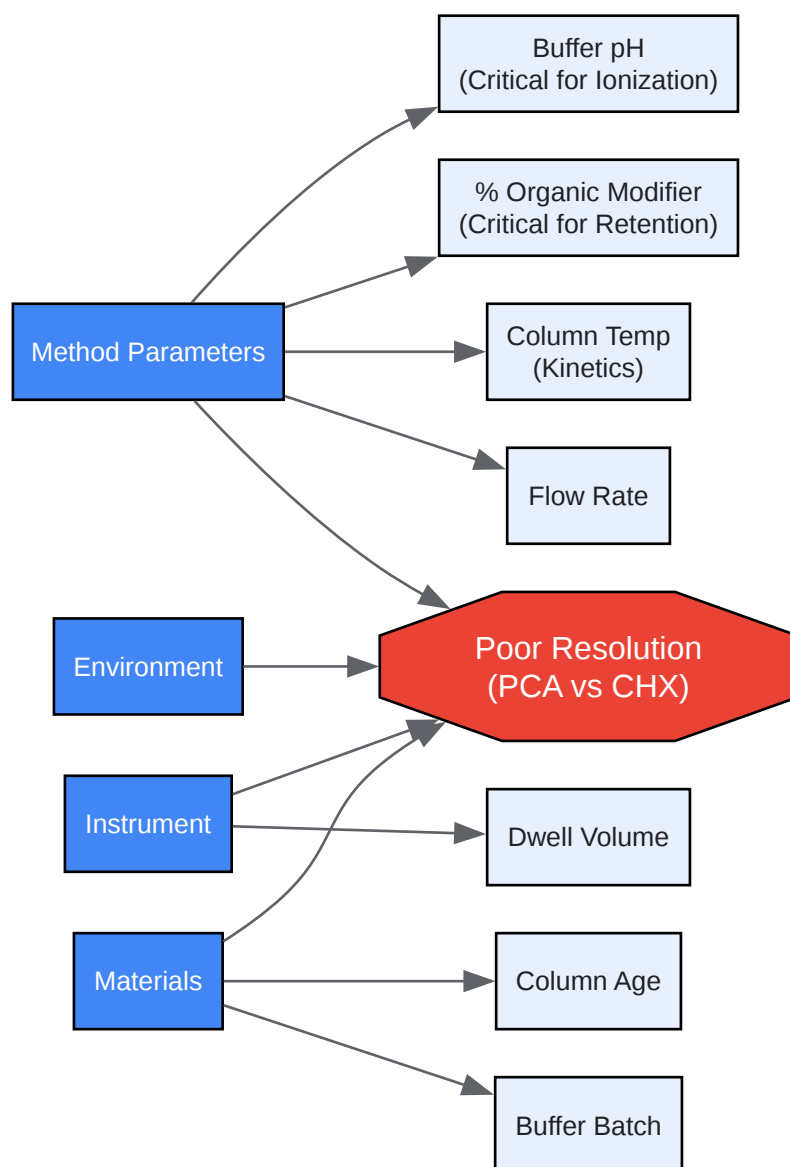
(for CHX) | CHX tails naturally; controlling this ensures integration accuracy. | | Sensitivity (LOQ) |

| Required to detect trace toxic impurities.[1] | | Retention Time Precision | RSD

| Critical for peak identification in automated QC. |

Phase 2: Risk Assessment (Ishikawa Analysis)[1]

Before experimentation, we map potential failure modes.[1] The following Fishbone diagram identifies variables that could impact our CQAs (Resolution and Tailing).



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Figure 1: Ishikawa (Fishbone) diagram highlighting Critical Process Parameters (CPPs) affecting the separation of Chlorhexidine and p-Chloroaniline.[1]

Phase 3: The Protocol (Baseline Methodology)

Based on the risk assessment and chemical properties of CHX (need for silanol suppression), we establish this baseline protocol. This serves as the "Center Point" for our QbD optimization.

Reagents:

- Buffer: Potassium Dihydrogen Phosphate () + Triethylamine (TEA).[1]
- Solvent: Acetonitrile (HPLC Grade).[1]
- Standard: USP Chlorhexidine Acetate RS; USP p-Chloroaniline RS.[1][2]

Chromatographic Conditions (Center Point):

Parameter	Setting
Instrument	UHPLC System with PDA Detector
Column	C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), mm, 3.5 µm
Mobile Phase A	Phosphate Buffer (pH 3.[1]0) + 0.5% TEA
Mobile Phase B	Acetonitrile (100%)
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV @ 239 nm (PCA max) and 254 nm (CHX)
Gradient	0-2 min: 20% B; 2-10 min: 20%→40% B; 10-15 min: 40% B

Protocol Steps:

- Buffer Preparation: Dissolve 2.72g in 900mL water. Add 5mL Triethylamine (TEA).[1][3] Adjust pH to 3.0 ± 0.05 with Orthophosphoric Acid. Dilute to 1L. Note: TEA is vital for peak shape.[1]
- System Suitability Solution: Prepare a mix containing 50 µg/mL Chlorhexidine and 1 µg/mL p-Chloroaniline in Mobile Phase A.[1]

- Equilibration: Flush column with 50:50 ACN:Water for 30 mins, then equilibrate with initial gradient conditions for 20 mins.
- Injection: Inject 10 μ L of System Suitability Solution.
- Check: Ensure Resolution () between PCA (early eluting) and CHX is .

Phase 4: Design of Experiments (DoE) & Design Space

To establish the MODR, we do not just run the center point. We use a Box-Behnken Design to vary the three highest-risk factors identified in Phase 2.[\[1\]](#)

DoE Factors & Ranges:

Factor	Low (-1)	Center (0)	High (+1)
pH of Buffer	2.8	3.0	3.2
% Initial Organic	18%	20%	22%

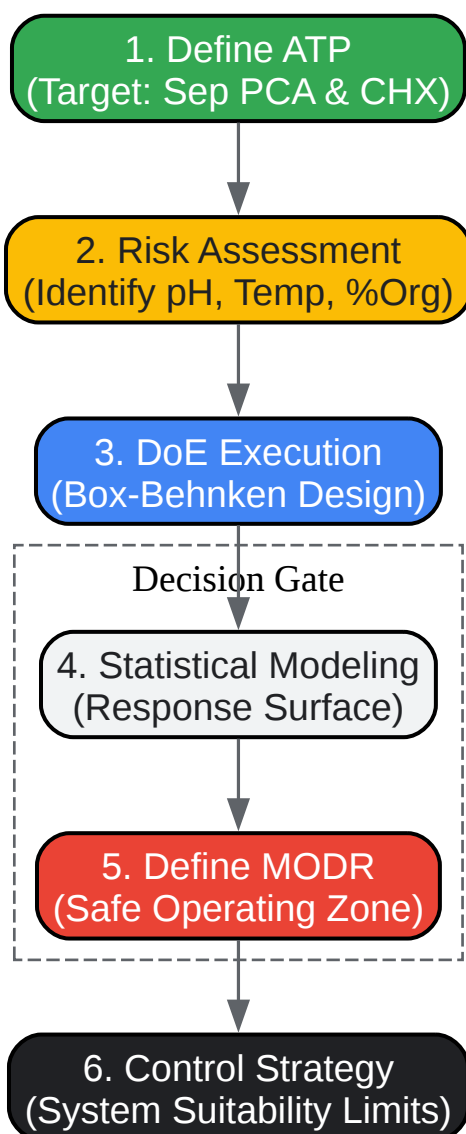
| Column Temp ($^{\circ}$ C) | 25 | 30 | 35 |[\[1\]](#)

Experimental Workflow (Logic):

- Execute 15 Runs: (12 factorial points + 3 center point replicates).
- Measure Responses: For each run, record Resolution () and Tailing Factor ().
- Statistical Modeling: Use regression analysis to generate a contour map.[\[1\]](#)

- Observation: Lower pH (2.[1]8) improves CHX peak shape (protonation of silanols) but may reduce retention of PCA.[1]
- Observation: Higher Temperature (35°C) sharpens peaks but risks degrading CHX to PCA during the run (artifactual impurity generation).[1]

The Design Space Visualization:



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Figure 2: The QbD Workflow from ATP definition to Control Strategy.

Phase 5: Control Strategy & Validation

Based on the DoE results, we define the Control Strategy. This is the set of controls that ensures the method remains in the "Safe Zone" (MODR).

- pH Control: The DoE usually reveals that pH 3.0 is the "sweet spot."^[1] If pH drifts to 3.5, tailing increases drastically. Control: Buffer pH must be adjusted using a calibrated meter and verified before every run.
- Temperature Control: Strict control at 30°C ± 2°C is required to prevent on-column degradation.
- System Suitability Criteria (Finalized):
 - Resolution (PCA vs CHX): NLT 4.0 (Tightened from 3.0 based on capability).
 - Tailing Factor (CHX): NMT 1.3.
 - % RSD (6 injections): NMT 0.5%.

Validation Summary (Self-Validating):

- Specificity: Verified by injecting pure PCA and CHX; no overlap.
- Linearity: PCA is linear from 0.05 ppm to 500 ppm ().^[1]
- Robustness: Demonstrated by the DoE; the method works within the defined MODR (e.g., pH 2.9–3.1).

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